molecular formula C14H21NO B3651373 2-Methyl-1-(1-phenylethyl)piperidin-4-ol

2-Methyl-1-(1-phenylethyl)piperidin-4-ol

Cat. No.: B3651373
M. Wt: 219.32 g/mol
InChI Key: QFOPLOIFPTWFGH-UHFFFAOYSA-N
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Description

2-Methyl-1-(1-phenylethyl)piperidin-4-ol is a piperidine derivative, a class of compounds known for their significant role in medicinal chemistry and pharmaceutical applications. This compound features a piperidine ring substituted with a methyl group and a phenylethyl group, making it a unique structure with potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(1-phenylethyl)piperidin-4-ol typically involves the cyclization of appropriate precursors. One common method is the hydrogenation of 2-methyl-1-(1-phenylethyl)piperidin-4-one using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure, to yield the desired piperidin-4-ol derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for catalyst recovery and recycling can improve the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(1-phenylethyl)piperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-1-(1-phenylethyl)piperidin-4-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-1-(1-phenylethyl)piperidin-4-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The phenylethyl group may enhance its binding affinity to certain receptors, while the piperidine ring can interact with active sites of enzymes. These interactions can modulate biological pathways, leading to various pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-1-(2-phenylethyl)piperidin-4-one
  • 1-(2-Phenylethyl)piperidin-4-yl methanamine
  • 2-Amino-1-phenylethanol

Uniqueness

2-Methyl-1-(1-phenylethyl)piperidin-4-ol is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both a methyl and a phenylethyl group on the piperidine ring distinguishes it from other similar compounds, potentially leading to unique pharmacological properties .

Properties

IUPAC Name

2-methyl-1-(1-phenylethyl)piperidin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-11-10-14(16)8-9-15(11)12(2)13-6-4-3-5-7-13/h3-7,11-12,14,16H,8-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFOPLOIFPTWFGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCN1C(C)C2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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